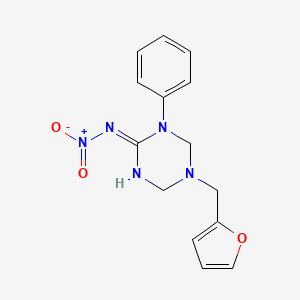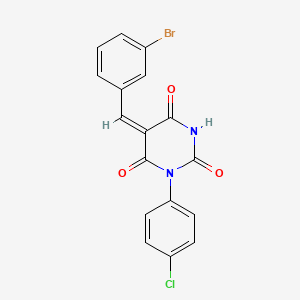![molecular formula C15H21ClN2O2 B6011227 1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)
1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. This compound is also known as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to a range of physiological and biochemical effects. In
Mechanism of Action
The mechanism of action of CPP-115 is through the inhibition of GABA transaminase. This enzyme is responsible for the breakdown of GABA in the brain, and its inhibition leads to increased levels of GABA. GABA is an inhibitory neurotransmitter, and its increased levels can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The increased levels of GABA resulting from the inhibition of GABA transaminase by CPP-115 can lead to a range of physiological and biochemical effects. These include anxiolytic effects, anticonvulsant effects, and potential neuroprotective effects. CPP-115 has also been shown to have potential applications in the treatment of addiction and pain.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for use in lab experiments. It has a high level of purity, is stable under a range of conditions, and is readily available. However, there are also limitations to its use. CPP-115 is a potent inhibitor of GABA transaminase, and its effects may not be specific to this enzyme. Additionally, the long-term effects of CPP-115 on the brain and other organs have not been extensively studied.
Future Directions
There are several future directions for research on CPP-115. These include further studies on its potential use in the treatment of neurological and psychiatric disorders, as well as its potential use in the treatment of addiction and pain. Additionally, further studies are needed to determine the long-term effects of CPP-115 on the brain and other organs. Finally, there is a need for the development of more specific inhibitors of GABA transaminase, which may have fewer off-target effects than CPP-115.
Conclusion:
In conclusion, CPP-115 is a chemical compound with significant potential for use in medical research. Its inhibition of GABA transaminase has potential implications for a range of neurological and psychiatric disorders, as well as addiction and pain. While there are limitations to its use, CPP-115 has several advantages for lab experiments and is readily available. Further research is needed to fully understand the potential of CPP-115 and to develop more specific inhibitors of GABA transaminase.
Synthesis Methods
CPP-115 can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 3-chlorophenylacetic acid, followed by the addition of thionyl chloride and triethylamine. This method yields CPP-115 with a purity of over 99%.
Scientific Research Applications
CPP-115 has been extensively studied for its potential use in medical research. It has been shown to be a potent inhibitor of GABA transaminase, which can lead to increased levels of GABA in the brain. This has potential implications for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.
properties
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-17-7-9-18(10-8-17)15(19)12(2)20-14-6-4-5-13(16)11-14/h4-6,11-12H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVRWYSYJUSTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6011146.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6011149.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide](/img/structure/B6011157.png)
![N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011167.png)
![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)
![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)
![3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6011193.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)

![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide 1-oxide](/img/structure/B6011235.png)